6-Hydroxyquinoline

Overview

Description

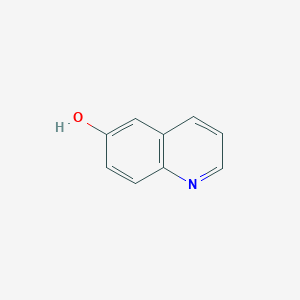

6-Hydroxyquinoline, also known as 6-Quinolinol, is a derivative of quinoline with a hydroxyl group attached to the sixth position of the quinoline ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. It is a heterocyclic aromatic organic compound with the molecular formula C₉H₇NO.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxyquinoline can be synthesized through several methods. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by hydrolysis and decarboxylation. Another method includes the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Industrial Production Methods: In industrial settings, this compound is often produced through the Skraup synthesis due to its efficiency and scalability. The reaction involves heating aniline with glycerol and sulfuric acid, followed by oxidation with nitrobenzene. The product is then purified through recrystallization.

Chemical Reactions Analysis

General Chemical Reactions

6-Hydroxyquinoline can undergo multiple functionalization reactions. One study showed that hydroxyquinolines and quinolones react with acylacetylenes in the presence of a base catalyst to yield functionalized quinolines .

Reaction with Acylacetylenes:

- In the presence of potassium hydroxide (KOH) as a base catalyst, hydroxyquinolines react with acylacetylenes. This reaction leads to the formation of functionalized quinolines containing chalcone and enaminone moieties .

- The reaction involves the nucleophilic addition of the hydroxyl group to the triple bond of the acylacetylene .

- The reactivity of hydroxyquinolines in this reaction follows the order: 6-OH > 8-OH > 3-OH, which reflects the nucleophilicity of the corresponding O-centered anions .

- Electron-donating groups on the acylacetylenes slow down the reaction rate, while electron-withdrawing groups increase the electrophilicity of the triple bond .

Ionic Hydrogenation:

- Hydroxyquinolines, including the isomers 5-, 6-, 7-, and 8-hydroxyquinoline, undergo selective ionic hydrogenation with cyclohexane in the presence of aluminum chloride .

Reaction with Aluminum Halides:

Photoinduced Reactions

This compound is a photoacid, making it useful in exploring excited-state proton transfer (ESPT) reactions .

N-Oxidation:

Excited-State Proton Transfer (ESPT):

- Undergoes proton transfer at each tautomerization step and competes with geminate recombination due to its environment .

- There can be direct proton transfer from the hydroxyl group to water-acetic acid mixtures .

Electrochemical Reactions

This compound undergoes electro-oxidation, which can be studied using electrochemical methods like cyclic voltammetry .

Oligomerization

This compound can undergo an oxidative oligomerization reaction in an alkaline medium .

Scientific Research Applications

Medicinal Applications

Antimicrobial and Antiparasitic Activity

6-Hydroxyquinoline has demonstrated antimicrobial properties, particularly against various bacterial strains and parasites. Studies have shown that derivatives of 6-HQ exhibit significant activity against Plasmodium falciparum, the causative agent of malaria, making it a potential candidate for antimalarial drug development .

Phosphodiesterase Inhibition

Research indicates that 6-hydroxy-2(1H)-quinolinone, a derivative of 6-HQ, acts as a specific inhibitor of platelet cAMP phosphodiesterase (PDE). This property suggests its utility in treating cardiovascular diseases by enhancing platelet aggregation inhibition .

Case Study: Anticancer Properties

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized and evaluated various 6-HQ derivatives for their anticancer activity. Results indicated that certain compounds exhibited potent cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications in oncology .

Material Science Applications

Photoacid Systems

this compound is recognized as an effective photoacid for exploring excited-state proton transfer (ESPT) reactions. Its ability to undergo ESPT makes it valuable in photochemistry and materials science, particularly in the development of photoresponsive materials and sensors .

Case Study: Photonic Devices

A recent study highlighted the use of 6-HQ in the fabrication of photonic devices. The compound's properties were utilized to enhance the performance of organic light-emitting diodes (OLEDs), showcasing its relevance in modern electronics .

Environmental Applications

Environmental Remediation

this compound has been investigated for its role in environmental chemistry, particularly in the remediation of contaminated water sources. Its ability to form complexes with heavy metals allows it to be used in chelation therapy for removing toxic metals from wastewater .

Case Study: Heavy Metal Removal

In a laboratory setting, experiments demonstrated that 6-HQ effectively reduced lead and cadmium concentrations in contaminated water samples. The results indicated a high efficiency rate, making it a promising candidate for environmental cleanup efforts .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Friedel-Crafts Reaction : Utilizing p-anisidine and cinnamoyl chloride.

- Intramolecular Reactions : Employing different aryl compounds to yield specific derivatives with enhanced properties.

These synthetic routes are crucial for producing tailored derivatives that can enhance the compound's efficacy in specific applications .

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal | Antimicrobial & Antiparasitic | Effective against Plasmodium falciparum |

| PDE Inhibition | Potential treatment for cardiovascular diseases | |

| Anticancer Properties | Potent cytotoxic effects on cancer cell lines | |

| Material Science | Photoacid Systems | Valuable for photochemical applications |

| Photonic Devices | Enhanced OLED performance | |

| Environmental Chemistry | Heavy Metal Remediation | High efficiency in reducing lead/cadmium levels |

Mechanism of Action

The mechanism of action of 6-Hydroxyquinoline involves its ability to chelate metal ions, which can inhibit various enzymatic activities. For example, it can inhibit metalloproteases by binding to the metal ion in the enzyme’s active site. This chelation disrupts the enzyme’s function, leading to its therapeutic effects.

Comparison with Similar Compounds

8-Hydroxyquinoline: Similar to 6-Hydroxyquinoline but with the hydroxyl group at the eighth position. It is also a strong chelating agent with broad pharmacological applications.

2-Hydroxyquinoline: Another isomer with the hydroxyl group at the second position, known for its antimicrobial properties.

4-Hydroxyquinoline: With the hydroxyl group at the fourth position, it is used in various chemical syntheses.

Uniqueness: this compound is unique due to its specific position of the hydroxyl group, which influences its chemical reactivity and biological activity. Its ability to form stable metal complexes makes it particularly valuable in coordination chemistry and medicinal applications.

Biological Activity

6-Hydroxyquinoline, a derivative of quinoline, exhibits a broad spectrum of biological activities that make it a compound of significant interest in medicinal chemistry and pharmacology. Its biological effects are primarily attributed to its ability to chelate metal ions and its interactions with various biological targets. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, applications in medicine, and relevant case studies.

Chemical Structure and Properties

this compound has a hydroxyl group at the 6-position of the quinoline ring, which enhances its ability to act as a bidentate ligand. This property allows it to form stable complexes with various metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺, influencing its biological activity .

Mechanism of Action

The primary mode of action for this compound involves:

- Metal Chelation : By forming complexes with metal ions, it can modulate enzymatic activities and influence cellular processes.

- Inhibition of Enzymes : It has been shown to inhibit enzymes such as the class II fructose-1,6-bisphosphatase (FBA) in Mycobacterium tuberculosis, showcasing potential as an anti-tuberculosis agent .

- Antimicrobial Activity : Its ability to disrupt metal homeostasis in bacteria contributes to its antimicrobial properties against various pathogens .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research has demonstrated that it can inhibit the growth of pathogens such as Staphylococcus aureus and Klebsiella pneumoniae with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Pathogen | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 0.125-0.5 |

| Klebsiella pneumoniae | 25 | 27 |

| Pseudomonas aeruginosa | 22 | 24 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

- Cytotoxicity Against Cancer Cells : Compounds derived from this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa and MCF-7. The presence of metal ions like Cu(II) enhances their cytotoxic effects by inducing apoptosis .

- Mechanisms of Action : The anticancer activity is often attributed to the induction of caspase-dependent apoptosis and cell cycle arrest in cancer cells .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated various derivatives of this compound against multiple bacterial strains. The results indicated that some derivatives exhibited enhanced antibacterial properties compared to traditional antibiotics, suggesting their potential use in treating resistant infections .

- Anticancer Research : Another study focused on the synthesis of new derivatives based on this compound, which demonstrated significant antiproliferative activity against several cancer cell lines. The most active compounds showed IC50 values below 1 µM, indicating strong potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-hydroxyquinoline, and how do they align with green chemistry principles?

A modified Skraup reaction using microwave-assisted synthesis avoids toxic reagents like As₂O₅, achieving 66% yield from 4-nitrophenol. This method emphasizes solvent reduction and catalytic efficiency, aligning with green chemistry goals . Characterization typically involves melting point verification (188–190°C), HPLC purity assessment (>95%), and spectroscopic validation (FTIR, NMR) .

Q. How is this compound characterized using spectroscopic techniques in different matrices?

Steady-state and time-resolved fluorescence spectroscopy are employed to study photophysical behavior. For example, in Nafion® films, this compound exhibits a single emission band (protonated form), whereas in solution, dual emission from tautomers is observed. Picosecond transient absorption spectroscopy resolves proton transfer dynamics in solvents of varying pH .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Hazard classifications include eye and skin irritation (EUH208/210). Proper storage (IX code) and respiratory protection are mandatory due to its respiratory system toxicity. Degradation studies suggest Pseudomonas and Bacillus strains can mitigate environmental contamination .

Advanced Research Questions

Q. What mechanisms underlie excited-state proton transfer (ESPT) in this compound, and how do solvent environments influence these dynamics?

ESPT involves hydroxyl deprotonation (τdp ~2.2 ps in acidic media) and nitrogen protonation (τp ~30 ps in alkaline media). In neutral solutions, a two-step process occurs: proton release followed by capture. Computational models (B3LYP/6-31G*) correlate LUMO energies with reactivity, explaining inertness in superacid-mediated hydrogenation .

Q. How do bacterial strains degrade this compound, and what enzymatic pathways are implicated?

Pseudomonas diminuta 31/1 Fa1 and Bacillus circulans 31/2 A1 utilize this compound as a sole carbon/nitrogen source. Pathway analysis requires genomic sequencing to identify dioxygenases or monooxygenases responsible for aromatic ring cleavage. Comparative studies with quinoline degradation suggest shared enzymatic machinery .

Q. Why does this compound exhibit contradictory reactivity in superacid vs. photochemical systems?

In superacid media (e.g., triflic acid–SbF₅), this compound resists cyclohexane-mediated hydrogenation due to weak nucleophilicity (NBO analysis). Contrastingly, photoexcitation in zeolites or acetic acid complexes enables proton translocation via hydrogen-bonded networks, highlighting environment-dependent reactivity .

Q. How can discrepancies in fluorescence data for this compound across studies be reconciled?

Discrepancies arise from matrix effects: in Na⁺-exchanged zeolites, ESPT is suppressed, yielding a single emission band, whereas aqueous solutions show dual tautomer emissions. Time-resolved spectra (nanosecond to picosecond scales) and pH-controlled experiments are essential for mechanistic clarity .

Q. What computational methods validate the tautomeric equilibria of this compound in aqueous systems?

Density functional theory (DFT) and time-dependent DFT (TD-DFT) models simulate ground- and excited-state proton transfer. These align with experimental UV-Vis/fluorescence data, predicting stabilization of zwitterionic forms in polar solvents. NBO charges and H-bonding networks are critical parameters .

Q. Methodological Guidance

- For synthesis optimization : Prioritize microwave-assisted protocols to reduce reaction times and toxic byproducts .

- For photophysical studies : Combine steady-state fluorescence with picosecond transient absorption to resolve ESPT kinetics .

- For biodegradation assays : Use enrichment cultures with this compound as the sole carbon source, followed by 16S rRNA sequencing to identify degradative strains .

Properties

IUPAC Name |

quinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYWMEWYEJLIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206726 | |

| Record name | 6-Hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

580-16-5 | |

| Record name | 6-Hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-QUINOLINOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-QUINOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95RU6I7UXL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.